molecular formula C8H11ClO B1267036 Bicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 35202-90-5

Bicyclo[2.2.1]heptane-2-carbonyl chloride

Cat. No. B1267036
CAS RN: 35202-90-5
M. Wt: 158.62 g/mol
InChI Key: GDBUZLAZTFSUEL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbonyl chloride is a chemical compound with the CAS number 35202-90-5 . It has a molecular weight of 158.63 .


Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptane-2-carbonyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 201.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.8±3.0 kJ/mol, and it has a flash point of 97.6±8.3 °C . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]heptane-2-carbonyl chloride serves as a valuable intermediate in organic synthesis. Its structure is conducive to Diels-Alder reactions, which are pivotal in constructing complex organic compounds . The compound’s reactivity allows for the creation of novel bicyclic structures that can serve as scaffolds for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of drug candidates. Its bicyclic framework is found in several bioactive molecules, making it an essential building block for developing new therapeutic agents . The compound’s ability to undergo various chemical transformations makes it a key precursor in the design of molecules with potential pharmacological activities .

Materials Science

Bicyclo[2.2.1]heptane-2-carbonyl chloride is also explored in materials science for the development of new polymers and advanced materials. Its rigid structure can impart strength and stability when incorporated into polymeric chains . Researchers are investigating its use in creating materials with unique properties, such as enhanced durability or specific reactivity under certain conditions .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and reactivity make it suitable for use in calibration curves and as a reactant in synthesis-based detection methods .

Environmental Science

The compound’s potential environmental applications are being studied, particularly in the context of environmental remediation. Its chemical properties may be harnessed to create compounds that can neutralize or sequester pollutants .

Biochemistry

In biochemistry, Bicyclo[2.2.1]heptane-2-carbonyl chloride is of interest due to its potential to mimic or interfere with natural biochemical processes. It could be used to synthesize analogs of natural compounds or inhibitors of biological pathways .

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptane-2-carbonyl chloride has been identified as a potential antagonist of the chemokine receptor CXCR2 . The chemokine receptor CXCR2 plays a crucial role in the body’s immune response by mediating the migration of leukocytes, particularly neutrophils, to sites of inflammation or injury .

Mode of Action

The exact mode of action of Bicyclo[22It is believed to interact with the chemokine receptor cxcr2, inhibiting its function and thereby reducing the migration of leukocytes . This can help to modulate the body’s immune response and potentially reduce inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Bicyclo[2.2.1]heptane-2-carbonyl chloride is the chemokine signaling pathway, specifically the signaling of the chemokine receptor CXCR2 . By acting as an antagonist of CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can disrupt the normal functioning of this pathway, potentially leading to a reduction in inflammation and other immune responses .

Pharmacokinetics

The pharmacokinetic properties of Bicyclo[22In vivo studies in rats have indicated that it has an excellent pharmacokinetic profile . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[2.2.1]heptane-2-carbonyl chloride and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carbonyl chloride’s action are primarily related to its antagonistic activity against the chemokine receptor CXCR2 . By inhibiting CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can potentially reduce the migration of leukocytes to sites of inflammation or injury, thereby modulating the body’s immune response .

Action Environment

The action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbonyl chloride can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the stability of the compound . Additionally, the presence of other substances in the body could potentially influence the compound’s efficacy and action. More research is needed to fully understand how these and other environmental factors influence the action of Bicyclo[2.2.1]heptane-2-carbonyl chloride.

properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUZLAZTFSUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956654
Record name Bicyclo[2.2.1]heptane-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2-carbonyl chloride

CAS RN

35202-90-5
Record name 2-Norbornane carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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